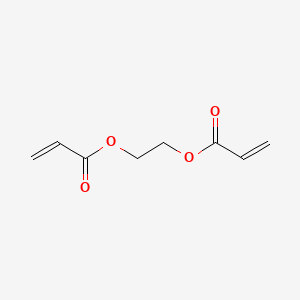

Ethylene glycol diacrylate

描述

Ethylene glycol diacrylate (EGDA) is a diacrylate ester characterized by a glycol backbone with two acrylate groups. It is synthesized through the esterification of ethylene glycol with acrylic acid or its derivatives, resulting in a highly reactive monomer suitable for polymerization reactions . EGDA is widely utilized in the production of crosslinked polymers, hydrogels, and photoresist materials due to its ability to form durable networks upon UV irradiation or thermal initiation. Its applications span industries such as biomedical engineering (e.g., drug delivery systems, tissue scaffolds) , microfluidics , and corrosion-resistant coatings . The compound’s reactivity stems from its acrylate groups, which enable rapid crosslinking, while the ethylene glycol backbone imparts hydrophilicity and flexibility to the resulting polymers .

准备方法

Synthetic Routes and Reaction Conditions: Ethylene glycol diacrylate is typically synthesized through the esterification reaction between ethylene glycol and acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction mixture is then purified by distillation to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. Ethylene glycol and acrylic acid are fed into a reactor along with an acid catalyst. The reaction is carried out at elevated temperatures, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation and other separation techniques to achieve the desired purity.

Types of Reactions:

Polymerization: this compound undergoes radical polymerization to form cross-linked polymers. This reaction is initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethylene glycol and acrylic acid.

Common Reagents and Conditions:

Radical Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used under thermal or UV light conditions to initiate the polymerization.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.

Major Products Formed:

Cross-linked Polymers: Formed through radical polymerization.

Ethylene Glycol and Acrylic Acid: Formed through hydrolysis.

科学研究应用

Ethylene glycol diacrylate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a cross-linking agent in the synthesis of hydrogels, resins, and other polymeric materials.

Biomedical Engineering: Utilized in the fabrication of biocompatible hydrogels for tissue engineering, drug delivery systems, and biosensors.

Optoelectronics: Employed in the production of optoelectronic devices such as waveguides and holographic gratings.

Microfabrication: Used in the microfabrication of structures for microfluidic devices and lab-on-a-chip technology.

作用机制

The primary mechanism by which ethylene glycol diacrylate exerts its effects is through radical polymerization. The acrylate groups in the compound participate in radical polymerization reactions, leading to the formation of cross-linked polymer networks. These networks provide the desired mechanical and chemical properties for various applications. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of polymer chains.

相似化合物的比较

Chemical Structure and Reactivity

EGDA is structurally distinct from related compounds due to variations in glycol chain length, substituent groups (acrylate vs. methacrylate), and backbone chemistry. Key comparisons include:

Ethylene Glycol Dimethacrylate (EGDMA)

- Structure : Replaces acrylate groups with methacrylate, introducing methyl groups that hinder polymerization kinetics .

- Reactivity : Slower curing due to steric hindrance from methyl groups, resulting in less dense polymer networks compared to EGDA .

- Applications : Used in dental resins and adhesives where moderate flexibility is required .

Poly(ethylene glycol) Diacrylate (PEGDA)

- Structure : Incorporates polyethylene glycol (PEG) chains of varying lengths (e.g., n = 13 ethylene glycol units) .

- Reactivity : Longer PEG chains enhance hydrophilicity and swelling capacity in hydrogels but reduce crosslinking density .

- Applications : Ideal for biocompatible hydrogels in tissue engineering due to tunable mechanical properties .

Diethylene Glycol Diacrylate (DEGDA) and Tetrathis compound (TEGDA)

- Structure : DEGDA contains two ethylene glycol units; TEGDA has four, increasing chain flexibility and free volume .

- Reactivity : Longer ethylene glycol chains improve stress relaxation (>90%) and optical transparency (transmittance ≥90%) in pressure-sensitive adhesives .

- Applications : DEGDA and TEGDA enhance adhesion and cohesion in flexible displays and optical materials .

Polypropylene Glycol Diacrylate (PPGDA)

- Structure : Propylene glycol backbone introduces hydrophobicity and lower glass transition temperatures (Tg) compared to PEGDA .

- Reactivity : Forms networks with intermediate dielectric relaxations, suitable for elastomers requiring dynamic mechanical stability .

Physical and Mechanical Properties

Polymerization Behavior and Network Morphology

- EGDA : Forms rigid, hydrophobic networks with high crosslink density, suitable for microfluidic devices .

- PEGDA : Produces swollen hydrogels with pore sizes adjustable via PEG chain length; biocompatible but mechanically weaker .

- DEGDA/TEGDA : Enable viscoelasticity (62–96% recovery) in adhesives due to ethylene glycol-induced free volume .

- PPGDA : Exhibits intermediate dielectric relaxations, making it suitable for rubbery networks in damping applications .

Application-Specific Performance

- Biomedical Hydrogels : PEGDA’s biocompatibility outperforms EGDA in cell viability (>90% survival ), while DEGDA-modified hydrogels show enhanced drug release kinetics .

- Optical Materials: TEGDA achieves haze ≤1%, surpassing EGDA in transparency for display technologies .

- 3D Printing : PEGDA/EGDA blends improve resolution in stereolithography (error margin <0.1 mm ).

生物活性

Ethylene glycol diacrylate (EGDA) is a versatile compound widely used in biomedical applications, particularly in the development of hydrogels for drug delivery, tissue engineering, and wound healing. This article provides a comprehensive overview of the biological activity of EGDA, focusing on its properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a crosslinking agent that forms hydrogels through photopolymerization. Its chemical formula is and it consists of two acrylate groups attached to an ethylene glycol unit. The presence of acrylate groups allows for rapid polymerization under UV light, leading to the formation of three-dimensional networks that can encapsulate various bioactive agents.

Applications in Biomedical Fields

EGDA-based hydrogels have been extensively studied for their biological applications:

- Wound Healing : PEGDA/chitosan hydrogels have shown significant antibacterial properties and enhanced mechanical strength, promoting skin regeneration and reducing inflammation in wound healing models .

- Drug Delivery Systems : Research indicates that PEGDA can be engineered to control the release rates of therapeutic agents. For instance, implants made from PEGDA loaded with triamcinolone acetonide demonstrated faster release rates compared to those loaded with ovalbumin, highlighting its potential in sustained drug delivery .

- Tissue Engineering : PEGDA scaffolds have been developed to support cell growth and tissue regeneration. Studies show that these scaffolds can be designed to mimic the extracellular matrix, providing a conducive environment for cellular activities .

Biocompatibility and Safety

The biocompatibility of PEGDA has been evaluated in various studies. For example, a study involving photopolymerized PEGDA intrastromal inlays in rabbit corneas demonstrated good safety profiles, with no significant adverse effects observed during the follow-up period. The corneas remained clear, and histological analysis showed normal keratocyte density around the implant area .

However, concerns regarding toxicity exist. Ethylene glycol, a metabolite of EGDA, has been associated with metabolic acidosis and potential kidney damage at high doses . Therefore, while PEGDA shows promise for many applications, careful consideration of dosage and exposure routes is essential.

Table 1: Summary of Key Research Findings on EGDA

Case Studies

- Wound Healing Hydrogel : A study developed a double network hydrogel composed of PEGDA and chitosan that enhanced mechanical properties and exhibited sustained antibacterial activity. This formulation significantly accelerated wound healing in animal models by promoting angiogenesis and reducing inflammation .

- Corneal Implant Study : In vivo studies on rabbit corneas revealed that PEGDA implants maintained transparency without migration or significant changes in keratocyte density over two months, indicating promising safety for ocular applications .

- Growth Factor Retention : Research demonstrated that PEGDA-based hydrogels could effectively bind growth factors such as TGFβ1 and VEGF, which are crucial for cellular proliferation and tissue repair. This ability enhances the therapeutic potential of these hydrogels in regenerative medicine .

常见问题

Q. Basic: What are the standard methods for synthesizing ethylene glycol diacrylate (EGDA) in laboratory settings?

EGDA is synthesized via esterification of acrylic acid with ethylene glycol derivatives. A common approach involves reacting ethylene glycol with acrylic acid in the presence of an acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium hydroxide) under controlled temperatures (60–80°C) to prevent premature polymerization . Stoichiometric ratios are critical to minimize byproducts like diethylene glycol. Post-synthesis, purification via vacuum distillation or column chromatography is required to isolate EGDA from unreacted monomers and oligomers .

Q. Basic: How can researchers verify the purity and structural integrity of synthesized EGDA?

Key characterization methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects residual monomers and byproducts (e.g., diethylene glycol) with detection limits as low as 1 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies acrylate functional groups (C=O stretch at 1720 cm⁻¹, C-O-C at 1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks at δ 5.8–6.4 ppm (acrylate protons) and δ 4.3 ppm (ethylene glycol backbone) confirm structure .

Q. Advanced: How does cross-linking efficiency of EGDA in hydrogels depend on experimental parameters?

Cross-linking density in EGDA-based hydrogels is influenced by:

- Molecular Weight (Mn) : Lower Mn PEGDA (e.g., Mn 575 vs. 8,000) increases cross-link density, enhancing mechanical strength but reducing swelling capacity .

- Photoinitiator Concentration : Optimal 0.5–2 wt% Irgacure 2959 ensures uniform network formation under UV light (365 nm) .

- Reaction Environment : Oxygen inhibition in aqueous systems can be mitigated by nitrogen purging or using water-soluble initiators like VA-044 .

Q. Advanced: What methodologies resolve contradictions in reported mechanical properties of EGDA hydrogels?

Discrepancies in elasticity (Young’s modulus ranging 10–500 kPa) arise from:

- Polymerization Conditions : Inconsistent UV exposure times or light intensity alters network homogeneity .

- Swelling Ratio Variability : Pre-swollen vs. post-polymerized hydration states affect measured properties .

- Statistical Mechanics Modeling : Recent frameworks account for pendant acrylate groups and loop defects, reconciling experimental and theoretical predictions .

Q. Advanced: How can EGDA’s toxicity profile impact experimental design in biomedical applications?

EGDA’s residual acrylic acid (a byproduct) is cytotoxic. Mitigation strategies include:

- Purification : Dialysis (MWCO 1 kDa) or solid-phase extraction reduces unreacted monomers to <0.1% .

- In Vitro Testing : Pre-screen hydrogels with fibroblast viability assays (e.g., ISO 10993-5) .

- Analytical Validation : GC-FID quantification of residual EGDA in final products (detection limit: 0.01 mg/L) .

Q. Advanced: What advanced techniques quantify EGDA’s role in copolymer networks?

- Small-Angle X-ray Scattering (SAXS) : Measures mesh size (ξ) in hydrogels (e.g., ξ = 5–20 nm for 10% EGDA) .

- Rheology : Time-sweep oscillatory tests (1 Hz, 1% strain) monitor gelation kinetics (e.g., storage modulus plateau at ~90% conversion) .

- Swelling-Deswelling Cycles : Track hysteresis to assess network reversibility and degradation .

Q. Table 1: Key Analytical Methods for EGDA Characterization

Q. Advanced: How do environmental factors (pH, temperature) affect EGDA’s reactivity in aqueous systems?

- pH : EGDA hydrolysis accelerates under alkaline conditions (pH > 9), degrading ester bonds and reducing cross-linking efficiency. Buffered systems (pH 6–7.4) are ideal for biomedical gels .

- Temperature : Elevated temperatures (>50°C) promote side reactions (e.g., Michael addition), necessitating low-temperature UV curing (<25°C) .

Q. Advanced: What strategies address batch-to-batch variability in EGDA-based polymer synthesis?

- Quality Control : Implement in-line FTIR to monitor acrylate conversion in real-time .

- Standardized Protocols : Fix initiator/monomer ratios (e.g., 1:100 molar ratio) and purge with inert gas to minimize oxygen inhibition .

- Statistical DoE : Use factorial designs to optimize variables (e.g., UV intensity, reaction time) .

属性

IUPAC Name |

2-prop-2-enoyloxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUQBURMYMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-16-9, 57636-10-9, 26570-48-9 | |

| Record name | Ethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044615 | |

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-11-5, 26570-48-9 | |

| Record name | Ethylene acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。